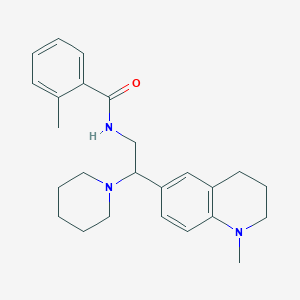

2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

説明

BenchChem offers high-quality 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c1-19-9-4-5-11-22(19)25(29)26-18-24(28-15-6-3-7-16-28)21-12-13-23-20(17-21)10-8-14-27(23)2/h4-5,9,11-13,17,24H,3,6-8,10,14-16,18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEHQHXJGUQMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

- Molecular Formula : C₁₈H₂₈N₂

- Molecular Weight : 290.77 g/mol

- CAS Number : 1119450-29-1

The structure consists of a benzamide core substituted with a piperidine and a tetrahydroquinoline moiety, which are known to influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurological and cancer pathways. The tetrahydroquinoline scaffold is particularly noted for its activity in modulating neurotransmitter systems and exhibiting anticancer properties.

-

Neuropharmacological Effects :

- Compounds derived from tetrahydroquinoline have been shown to exhibit antidepressant and anxiolytic effects by acting on serotonin and dopamine receptors. For instance, studies suggest that modifications to the piperidine ring can enhance binding affinity to these receptors.

-

Antitumor Activity :

- The compound's structural components suggest potential antitumor activity. A related study on tetrahydroquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., Mia PaCa-2 and PANC-1), indicating that similar compounds may inhibit tumor growth through apoptosis induction or cell cycle arrest.

-

Antimicrobial Properties :

- Preliminary investigations into related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that the benzamide moiety may contribute to antimicrobial efficacy.

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of a series of tetrahydroquinoline derivatives in rodent models. The results indicated that specific modifications to the piperidine and benzamide groups led to enhanced efficacy in reducing depressive behaviors when assessed using the forced swim test and tail suspension test.

Case Study 2: Anticancer Potential

In vitro studies have shown that similar tetrahydroquinoline compounds can induce apoptosis in human cancer cell lines. For example, one study reported that a related compound exhibited an IC50 value of 15 µM against HepG2 liver cancer cells, with mechanisms involving the activation of caspase pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Antidepressant-like effects | |

| Antitumor | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth |

Future Directions

Further research is warranted to explore the full pharmacological profile of 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide. Detailed structure-activity relationship (SAR) studies could elucidate how variations in chemical structure influence biological activity. Additionally, in vivo studies are essential to confirm therapeutic potentials observed in vitro.

科学的研究の応用

Biological Activities

Research has indicated that 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of tetrahydroquinoline have been reported to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Neuroprotective Effects

Given the compound's structural similarity to known neuroprotective agents, it is hypothesized that it may offer protective effects against neurodegenerative diseases such as Alzheimer's disease. Research into related compounds has demonstrated their ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis .

Antimicrobial Properties

Some studies suggest that similar compounds possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Evaluation

In vitro studies conducted on derivatives of tetrahydroquinoline demonstrated significant cytotoxicity against breast and colon cancer cell lines. The IC50 values indicated a dose-dependent response, suggesting that structural modifications can enhance efficacy .

Case Study 2: Neuroprotective Screening

A series of compounds were evaluated for their neuroprotective properties using models of oxidative stress-induced neuronal death. Results indicated that certain derivatives could significantly reduce cell death rates compared to controls .

Q & A

Q. How can the purity and structural integrity of 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide be verified during synthesis?

Methodological Answer:

- Synthesis Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm completion by observing the disappearance of starting materials (e.g., electrophiles like 4-(chloromethyl)-N-(substituted-phenyl)benzamides) .

- Purification and Characterization : Employ HPLC to verify purity (>95%) post-synthesis. Structural confirmation requires NMR for proton environment analysis and mass spectrometry (MS) with electrospray ionization (ESI) to validate molecular weight .

- Salt Formation : For dihydrochloride derivatives, add 1 M HCl to freebase solutions, stir at room temperature, and dry under reduced pressure to ensure salt formation without compromising purity .

Q. What methodologies are recommended for assessing the inhibitory activity of this compound against nitric oxide synthase (NOS) isoforms?

Methodological Answer:

- Enzyme Assays : Use recombinant human inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) expressed in Baculovirus-infected Sf9 cells. Measure NO synthesis inhibition via radiometric assays, which quantify the conversion of -arginine to -citrulline .

- Data Interpretation : Compare IC values across isoforms to determine selectivity. For example, tetrahydroquinolin derivatives in showed differential inhibition profiles, highlighting isoform-specific interactions.

Q. How can researchers optimize reaction conditions for introducing piperidinyl or tetrahydroquinolinyl moieties into benzamide scaffolds?

Methodological Answer:

- Reagent Selection : Use tert-butyl-protected intermediates (e.g., tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate) to enhance solubility and reduce side reactions during coupling steps .

- Reaction Conditions : Reflux in acetonitrile with KCO as a base for nucleophilic substitution reactions. Monitor temperature and time (4–5 hours) to balance yield (60–72%) and byproduct formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in benzamide analog toxicity profiles?

Methodological Answer:

- Substituent Analysis : Compare LD values for N-substituents (e.g., N-butyl, N-phenyl, N-(2-methyl-2-propenyl)). For example, N-butyl-N-ethyl-2-methyl-benzamide exhibited higher toxicity than N-ethyl-2-methyl-N-phenyl-benzamide, suggesting steric and electronic effects dominate SAR trends .

- Statistical Validation : Apply multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity. Triangulate data from enzyme assays and crystallography to resolve discrepancies .

Q. What strategies integrate molecular docking and X-ray crystallography to elucidate benzamide binding modes?

Methodological Answer:

- Hybrid Design : Combine benzamide and thiophene amide scaffolds (as in AMPA receptor modulators) to enhance hydrogen bonding. Docking studies should prioritize interactions with key residues (e.g., Gly360 in glutamate transporters) .

- Crystallographic Validation : Co-crystallize inhibitors with target proteins (e.g., PLpro, PDB: 6ZLH and 6ZL4) to compare (E)- and (Z)-isomer binding. For instance, the (E)-isomer of N-aryl benzamides forms additional hydrogen bonds critical for potency .

Q. How can heterogeneous catalysts improve the sustainability of benzamide synthesis?

Methodological Answer:

- Catalyst Design : Use bimetallic metal-organic frameworks (MOFs) like FeNi-BDC for amidation reactions. These catalysts enable recyclability (up to 6 cycles with 77% retained yield) and reduce waste .

- Characterization Post-Reaction : Analyze recovered catalysts via XRD and FT-IR to confirm structural integrity. Optimize reaction parameters (e.g., solvent, temperature) to enhance turnover frequency .

Q. What multi-target drug design principles apply to benzamide derivatives for neurodegenerative or antiviral therapy?

Methodological Answer:

- Fusion Molecules : Link benzamide pharmacophores (e.g., HDAC-inhibiting zinc binders) with kinase-targeting domains (e.g., imatinib-derived motifs) to create dual inhibitors. Validate via dual-enzyme assays and cytotoxicity profiling .

- Photopharmacology : Incorporate azobenzene photoswitches into benzamide scaffolds to enable light-dependent activity. Use time-resolved crystallography to monitor conformational changes in targets like sirtuins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。